molecular formula C10H13FO B3039685 2-(4-Fluoro-3-methylphenyl)-2-propanol CAS No. 1267002-57-2

2-(4-Fluoro-3-methylphenyl)-2-propanol

Cat. No. B3039685
CAS RN: 1267002-57-2
M. Wt: 168.21 g/mol
InChI Key: RCMSDEICRKMTJX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Fluoro-3-methylphenyl)-2-propanol” would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are often used to determine the structure of a molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Fluoro-3-methylphenyl)-2-propanol” would depend on its molecular structure and the conditions under which the reactions take place .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluoro-3-methylphenyl)-2-propanol” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Oxirane Formation : The compound was involved in the stereoselective formation of oxirane by reacting with diazomethane, demonstrating significant chemical reactivity and potential in synthetic organic chemistry (Arnone et al., 1995).

  • Copolymer Synthesis : Novel copolymers incorporating variants of the compound, such as fluorinated propyl 2-cyano-3-phenyl-2-propenoates, were synthesized. These materials are of interest for their thermal properties and potential applications in materials science (Savittieri et al., 2022).

  • Molecular Imaging : The compound played a role in the synthesis of fluorine-18 labeled fluconazole for positron emission tomography studies, highlighting its potential in medical imaging and pharmacokinetics (Livni et al., 1992).

Materials Science and Polymer Research

  • Polymer Solar Cells : The compound was used in enhancing the performance of polymer solar cells, signifying its potential in renewable energy technologies (Huang et al., 2015).

  • Liquid Crystal Photoalignment : A study involving thiophene-based prop-2-enoates, including fluorinated compounds, showed their effectiveness in promoting the photoalignment of nematic liquid crystals, relevant in LCD technology (Hegde et al., 2013).

Pharmaceutical and Biomedical Applications

  • Antidepressant Drug Synthesis : The compound was used as a chiral intermediate in the synthesis of antidepressant drugs, showcasing its importance in pharmaceutical chemistry (Choi et al., 2010).

  • Acetylcholinesterase Inhibition : Studies revealed that related compounds, such as 1-phenoxy-2-propanone and 1-fluoro-3-phenoxy-2-propanone, are competitive acetylcholinesterase inhibitors, indicating potential therapeutic applications in neurology and pharmacology (Dafforn et al., 1982).

  • Antioxidant Potential : Derivatives of the compound, specifically N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, were synthesized and evaluated for their antioxidant potential, contributing to the exploration of new therapeutic agents (Zaheer et al., 2015).

Safety And Hazards

The safety and hazards associated with “2-(4-Fluoro-3-methylphenyl)-2-propanol” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on “2-(4-Fluoro-3-methylphenyl)-2-propanol” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on developing it into a drug. If it’s a useful reagent in chemical reactions, research could focus on finding new reactions it can be used in .

properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7-6-8(10(2,3)12)4-5-9(7)11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMSDEICRKMTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-3-methylphenyl)-2-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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